molecular formula C16H19N7O B6439214 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549029-38-9

3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B6439214
CAS RN: 2549029-38-9
M. Wt: 325.37 g/mol
InChI Key: RMDRJJYIBHWLGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the literature, general methods for the synthesis of similar compounds are available. For instance, 1,3-oxazoles can be synthesized through a variety of methods, including the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Other methods for the synthesis of oxazoles involve the use of palladium-catalyzed C-5 arylation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2-oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom . The piperazine ring is a six-membered ring containing two nitrogen atoms . The pyrazole and pyridazine rings are both five-membered rings containing two nitrogen atoms . The exact arrangement of these rings in the molecule would need to be determined through techniques such as X-ray crystallography .

properties

IUPAC Name

5-methyl-4-[[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-13-14(11-18-24-13)12-21-7-9-22(10-8-21)15-3-4-16(20-19-15)23-6-2-5-17-23/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDRJJYIBHWLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

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